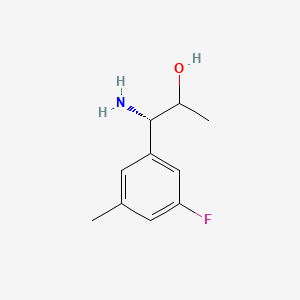![molecular formula C9H9N3O2S B13047838 4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide CAS No. 2102409-63-0](/img/structure/B13047838.png)
4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-D]pyrimidine core with a methoxy group at the 4-position, a methyl group at the 2-position, and a carboxamide group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methoxy-5-methylthiophene-3-carboxylic acid with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thienopyrimidine compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of halogenated or nitrated thienopyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Another thienopyrimidine derivative with different substituents.
Pyrazolo[3,4-D]pyrimidine: A structurally related compound with a pyrazole ring fused to the pyrimidine core.
Pyrimido[4,5-D]pyrimidine: A bicyclic system with similar biological activities.
Uniqueness: 4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy, methyl, and carboxamide groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
2102409-63-0 |
|---|---|
Fórmula molecular |
C9H9N3O2S |
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
4-methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C9H9N3O2S/c1-4-11-5-3-6(8(10)13)15-7(5)9(12-4)14-2/h3H,1-2H3,(H2,10,13) |
Clave InChI |
IVWSTNBBMDWKMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=N1)OC)SC(=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6aR,8S,9S,9aS)-8-(4-aminoimidazo[2,1-f][1,2,4]triazin-7-yl)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol](/img/structure/B13047756.png)



![Methyl 2-(5-chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetate](/img/structure/B13047792.png)
![2-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13047793.png)





![(1R)-1-[2-(Trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13047831.png)

![7-Benzyl 1-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate](/img/structure/B13047835.png)
